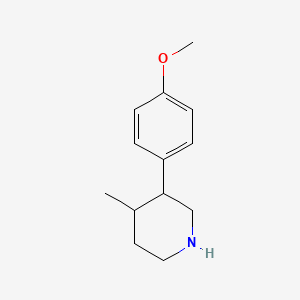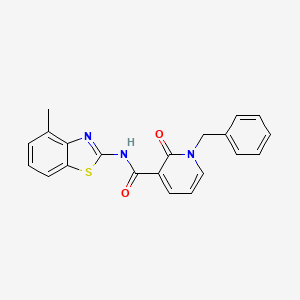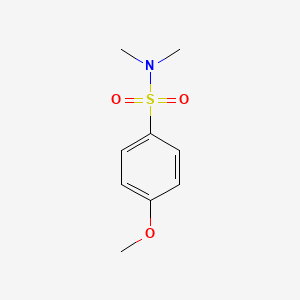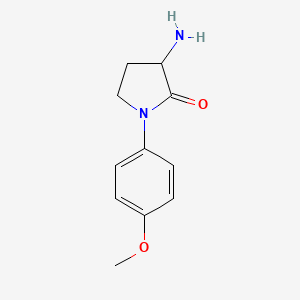
2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for treating human diseases . The compound’s saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be approached in two ways: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
- Pyrrolidinone compounds are widely used in medicinal chemistry . They are often used as scaffolds to create biologically active compounds for the treatment of human diseases .
- Pyrrolidinone compounds are used in drug discovery due to their ability to efficiently explore the pharmacophore space . They contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
- The design of new molecules often starts by studying the binding conformation of existing compounds . The synthesis of pyrrolidinone compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidinone rings .
Scientific Field: Medicinal Chemistry
Application: Drug Discovery
Methods of Application or Experimental Procedures
Results or Outcomes
- Application Summary : Pyrrolidine analogs have been found to inhibit certain types of viruses. For instance, specific compounds have shown inhibitory effects on the RNA-dependent RNA polymerase (RdRp) of human norovirus .
- Methods of Application : These compounds are typically tested in vitro using different cell lines. The compounds are introduced to the virus-infected cells, and their effects on viral replication are observed .
- Results or Outcomes : Certain compounds, such as 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine, have shown promising results in inhibiting human norovirus RdRp .
- Application Summary : N-substituted-2-pyrrolidone-4-carboxylic acids are used in the development of bio-based materials .
- Methods of Application : The specific methods of application can vary widely depending on the type of material being developed .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop materials with desirable properties that are also environmentally friendly .
- Application Summary : Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents .
- Methods of Application : These compounds are typically tested in vitro and in vivo for their therapeutic potential .
- Results or Outcomes : Many of these compounds have shown promising results in preclinical and clinical trials .
Scientific Field: Antiviral Research
Scientific Field: Bio-based Materials
Scientific Field: Therapeutic Research
- Application Summary : Pyrrolone and pyrrolidinone derivatives have been found to exhibit antidepressant activity .
- Methods of Application : These compounds are typically tested in vitro and in vivo for their therapeutic potential .
- Results or Outcomes : Many of these compounds have shown promising results in preclinical and clinical trials .
- Application Summary : Pyrrolones and pyrrolidinones are used in various industrial applications .
- Methods of Application : The specific methods of application can vary widely depending on the type of industry .
- Results or Outcomes : The outcomes can also vary widely, but the goal is typically to develop products with desirable properties that are also environmentally friendly .
- Application Summary : Pyrrole and pyrrolidine analogs have been found to exhibit antitumor activity .
- Methods of Application : These compounds are typically tested in vitro and in vivo for their therapeutic potential .
- Results or Outcomes : Many of these compounds have shown promising results in preclinical and clinical trials .
Scientific Field: Antidepressant Research
Scientific Field: Industrial Applications
Scientific Field: Antitumor Research
将来の方向性
Pyrrolidine compounds, including “2-Pyrrolidinone, 3-amino-1-(4-methoxyphenyl)-”, have potential for future development of novel compounds active against different infections and diseases . The diverse biological activities of these compounds make them promising scaffolds for designing powerful bioactive agents .
特性
IUPAC Name |
3-amino-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-8(3-5-9)13-7-6-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJCLZGSZCHAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

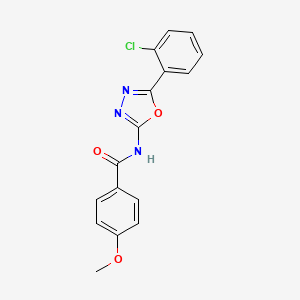
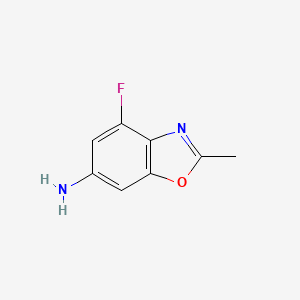
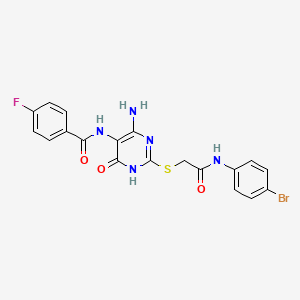
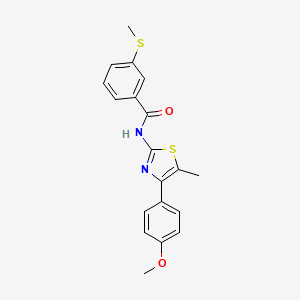
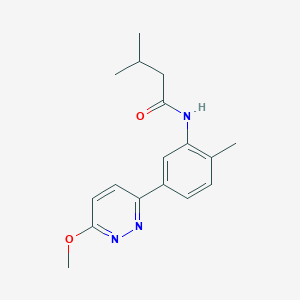
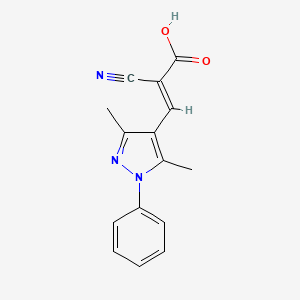
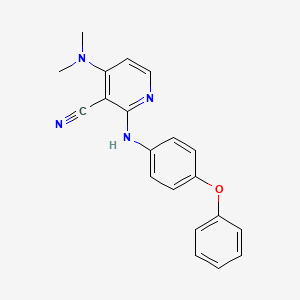
![Cyclopentyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2384789.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2384790.png)
![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2384792.png)
![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2384793.png)
